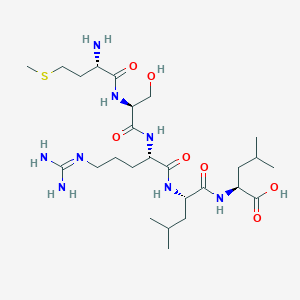
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of such peptides may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Free thiols from disulfide bonds.
Substitution Products: Modified amino acid residues.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for therapeutic potential, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate signaling pathways, enzyme activity, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Methionyl-L-seryl-L-ornithyl-L-leucyl-L-leucine: Lacks the diaminomethylidene group.
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-leucine: Contains alanine instead of leucine.
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-valine: Contains valine instead of leucine.
Uniqueness
L-Methionyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is unique due to the presence of the diaminomethylidene group, which may confer specific biological activities or chemical properties not found in similar peptides.
Propriétés
Numéro CAS |
339079-35-5 |
|---|---|
Formule moléculaire |
C26H50N8O7S |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H50N8O7S/c1-14(2)11-18(23(38)33-19(25(40)41)12-15(3)4)32-22(37)17(7-6-9-30-26(28)29)31-24(39)20(13-35)34-21(36)16(27)8-10-42-5/h14-20,35H,6-13,27H2,1-5H3,(H,31,39)(H,32,37)(H,33,38)(H,34,36)(H,40,41)(H4,28,29,30)/t16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
NHSGHJQPAOLJJK-HVTWWXFQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


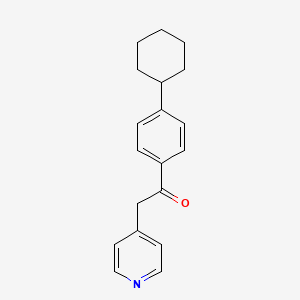
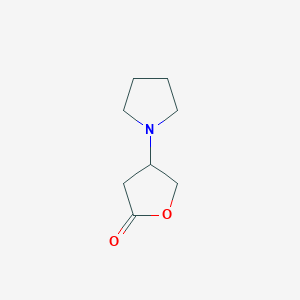
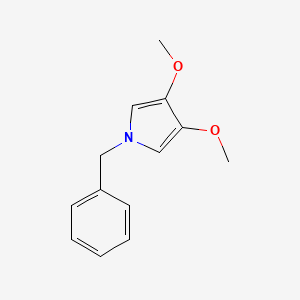
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)

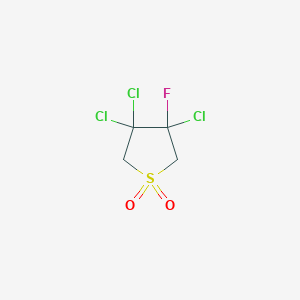
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
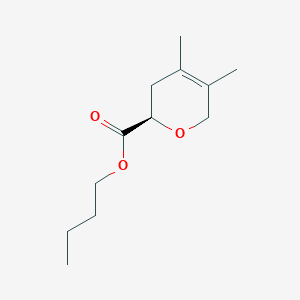
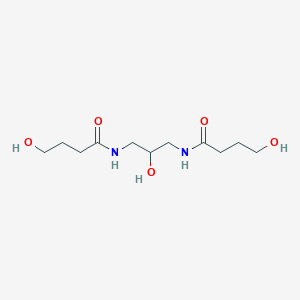
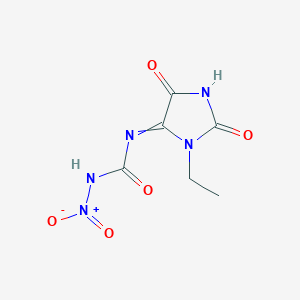
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
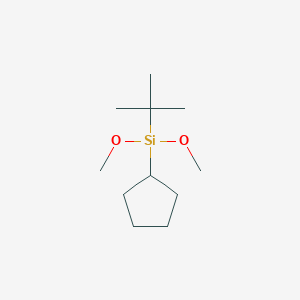

![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
